Chlorure de 2H-chromène-3-carbonyle

Vue d'ensemble

Description

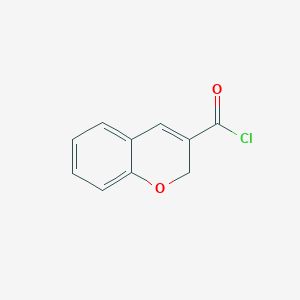

2H-chromene-3-carbonyl chloride is an organic compound belonging to the chromene family, which are oxygen-containing heterocycles. These compounds are significant due to their presence in various natural products, pharmaceutical agents, and biologically relevant molecules. The chromene structure is known for its versatility and has been widely used in materials science and organic synthesis.

Applications De Recherche Scientifique

2H-chromene-3-carbonyl chloride has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various chromene derivatives.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its role in drug development, particularly in the synthesis of pharmacologically active compounds.

Industry: Utilized in the production of materials with specific properties, such as dyes and polymers.

Mécanisme D'action

Target of Action

2H-chromene-3-carbonyl chloride, a derivative of coumarin, primarily targets oxidative stress . Oxidative stress is a condition characterized by an imbalance between the production of free radicals and the ability of the body to counteract their harmful effects through neutralization by antioxidants.

Mode of Action

The compound interacts with its targets by inhibiting oxidative stress This is achieved through its antioxidant potential, which allows it to neutralize harmful free radicals in the body

Biochemical Pathways

The compound affects the biochemical pathways related to oxidative stress . By acting as an antioxidant, it can potentially influence various biochemical reactions that involve free radicals. These include reactions in the metabolic pathways of various cells where oxidative stress plays a role. The downstream effects of these interactions could lead to a reduction in oxidative damage to cells and tissues.

Pharmacokinetics

Its molecular weight is 19461 , which suggests that it may have good bioavailability due to its relatively small size

Result of Action

The primary result of the action of 2H-chromene-3-carbonyl chloride is the inhibition of oxidative stress . This can lead to a reduction in the damage caused by free radicals to cells and tissues, potentially helping to prevent or treat conditions associated with oxidative stress.

Action Environment

The action, efficacy, and stability of 2H-chromene-3-carbonyl chloride can be influenced by various environmental factors. For instance, its synthesis has been identified as environmentally friendly , suggesting that it can be produced with minimal environmental impact. Additionally, its use as a pesticide has been suggested, indicating that it may be effective in various environmental conditions . .

Analyse Biochimique

Biochemical Properties

2H-chromene-3-carbonyl chloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with selective estrogen receptor degraders (SERDs), which are crucial in the treatment of estrogen receptor-positive breast cancer . The nature of these interactions often involves binding to the active sites of enzymes or receptors, leading to inhibition or activation of their functions.

Cellular Effects

The effects of 2H-chromene-3-carbonyl chloride on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the expression of progesterone receptor mRNA in MCF-7 cells, a type of breast cancer cell line . This inhibition can lead to altered cell signaling and metabolic pathways, ultimately affecting cell proliferation and survival.

Molecular Mechanism

At the molecular level, 2H-chromene-3-carbonyl chloride exerts its effects through several mechanisms. It binds to specific biomolecules, such as estrogen receptors, leading to their degradation . This binding interaction can inhibit the receptor’s activity, preventing it from promoting cell growth and division. Additionally, the compound can influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The stability and degradation of 2H-chromene-3-carbonyl chloride over time are critical factors in its biochemical analysis. In laboratory settings, it has been observed that the compound remains stable under certain conditions but may degrade over time, affecting its efficacy . Long-term studies have shown that its effects on cellular function can vary, with some cells developing resistance or adapting to its presence.

Dosage Effects in Animal Models

The effects of 2H-chromene-3-carbonyl chloride vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as inhibiting tumor growth in breast cancer models . At higher doses, it can cause toxic or adverse effects, including damage to healthy tissues and organs. Understanding the dosage threshold is crucial for optimizing its use in therapeutic applications.

Metabolic Pathways

2H-chromene-3-carbonyl chloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into active or inactive metabolites . These interactions can affect metabolic flux and the levels of various metabolites, influencing the overall metabolic state of the cell.

Transport and Distribution

The transport and distribution of 2H-chromene-3-carbonyl chloride within cells and tissues are mediated by specific transporters and binding proteins . These molecules help in the localization and accumulation of the compound in target tissues, enhancing its therapeutic effects. Improper distribution can lead to off-target effects and toxicity.

Subcellular Localization

The subcellular localization of 2H-chromene-3-carbonyl chloride is essential for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization ensures that the compound exerts its effects precisely where needed, minimizing unintended interactions with other cellular components.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2H-chromene-3-carbonyl chloride typically involves the reaction of 2H-chromene-3-carboxylic acid with thionyl chloride. This reaction is carried out under reflux conditions, where the carboxylic acid group is converted into a carbonyl chloride group. The reaction can be represented as follows:

2H-chromene-3-carboxylic acid+SOCl2→2H-chromene-3-carbonyl chloride+SO2+HCl

Industrial Production Methods

In an industrial setting, the production of 2H-chromene-3-carbonyl chloride can be scaled up using similar reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the reaction can be optimized by controlling the temperature, pressure, and concentration of reactants.

Analyse Des Réactions Chimiques

Types of Reactions

2H-chromene-3-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The carbonyl chloride group can be substituted with different nucleophiles, such as amines, alcohols, and thiols, to form corresponding amides, esters, and thioesters.

Hydrolysis: The compound can be hydrolyzed to form 2H-chromene-3-carboxylic acid.

Reduction: Reduction of the carbonyl chloride group can yield 2H-chromene-3-methanol.

Common Reagents and Conditions

Amines: React with 2H-chromene-3-carbonyl chloride to form amides under mild conditions.

Alcohols: React to form esters, often in the presence of a base such as pyridine.

Thiols: Form thioesters, typically using a base like triethylamine.

Major Products

Amides: Formed from the reaction with amines.

Esters: Formed from the reaction with alcohols.

Thioesters: Formed from the reaction with thiols.

Comparaison Avec Des Composés Similaires

2H-chromene-3-carbonyl chloride can be compared with other similar compounds, such as:

2H-chromene-3-carboxylic acid: The precursor in the synthesis of 2H-chromene-3-carbonyl chloride.

2H-chromene-3-methanol: A reduction product of 2H-chromene-3-carbonyl chloride.

Coumarins: A broader class of compounds that includes chromenes and exhibits similar biological activities.

The uniqueness of 2H-chromene-3-carbonyl chloride lies in its reactivity and versatility in synthetic chemistry, making it a valuable intermediate for the preparation of various functionalized chromene derivatives.

Activité Biologique

2H-chromene-3-carbonyl chloride, also known as 6-chloro-2-oxo-2H-chromene-3-carbonyl chloride, is a compound belonging to the chromene family, characterized by its fused benzene and pyran rings. This compound has garnered attention in the field of medicinal chemistry due to its diverse biological activities, including potential anticancer, antimicrobial, and antioxidant properties. This article reviews the biological activity of 2H-chromene-3-carbonyl chloride, highlighting key research findings, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C10H6ClO2

- Molecular Weight : 243.05 g/mol

- Structure : The compound features a carbonyl chloride functional group at the 3-position and a chloro substituent at the 6-position, which significantly influences its reactivity and biological activity .

Anticancer Activity

Research indicates that derivatives of chromene compounds exhibit significant anticancer properties. For instance:

- Mechanism : The carbonyl chloride group can interact with nucleophilic sites on proteins and enzymes, potentially leading to covalent modifications that disrupt cancer cell signaling pathways .

- Case Study : In vitro studies have shown that 2H-chromene derivatives can inhibit the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 6-Chloro-2-oxo-2H-chromene-3-carbonyl chloride | MCF-7 (breast cancer) | 15 | Induction of apoptosis |

| 6-Chloro-2-oxo-2H-chromene-3-carbonyl chloride | HeLa (cervical cancer) | 20 | Cell cycle arrest |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Findings : Studies demonstrated that chromene derivatives possess activity against various bacterial strains, indicating their potential as antimicrobial agents .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

Antioxidant Activity

The antioxidant properties of chromene derivatives contribute to their therapeutic potential:

- Mechanism : These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders .

Structure-Activity Relationship (SAR)

The structure of 2H-chromene-3-carbonyl chloride significantly influences its biological activity. Modifications in the chromene structure can lead to variations in potency:

- Substituents : The presence of halogen atoms (e.g., chlorine) enhances biological activity by increasing lipophilicity and reactivity.

- Functional Groups : The carbonyl chloride group is critical for covalent interactions with biomolecules.

Research Findings

Recent studies have explored various synthetic routes for producing 2H-chromene derivatives with enhanced biological activities:

Propriétés

IUPAC Name |

2H-chromene-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClO2/c11-10(12)8-5-7-3-1-2-4-9(7)13-6-8/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTKZPVOAMHWVCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC2=CC=CC=C2O1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50380182 | |

| Record name | 2H-chromene-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41873-72-7 | |

| Record name | 2H-chromene-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 2H-chromene-3-carbonyl chloride utilized in the synthesis of potential antioxidant and antibacterial agents?

A1: In this study, 2H-chromene-3-carbonyl chloride serves as a crucial building block for creating a series of N-(benzothiazol-2-yl)-2-oxo-chromene-3-carboxamide derivatives []. These derivatives are formed through a condensation reaction between 2H-chromene-3-carbonyl chloride and various substituted benzo[d]thiazol-2-amines. The researchers aimed to synthesize compounds with improved antioxidant and antibacterial properties by combining the known biological activities of coumarin and benzothiazole moieties.

Q2: How are the synthesized N-(benzothiazol-2-yl)-2-oxo-chromene-3-carboxamide derivatives characterized?

A2: The synthesized compounds are characterized using two spectroscopic techniques:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.